molecular formula C21H17Cl2FN2O3S B3549821 N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)glycinamide

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)glycinamide

Cat. No.: B3549821
M. Wt: 467.3 g/mol
InChI Key: YCWNHZVYQKQSJU-UHFFFAOYSA-N
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Description

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of chlorobenzyl, chlorophenylsulfonyl, and fluorophenyl groups attached to a glycinamide backbone

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2O3S/c22-16-8-10-19(11-9-16)30(28,29)26(13-15-4-1-2-7-20(15)23)14-21(27)25-18-6-3-5-17(24)12-18/h1-12H,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWNHZVYQKQSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)glycinamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Glycinamide Backbone: Starting with glycine, the amine group is protected, and the carboxyl group is activated for subsequent reactions.

    Introduction of Substituents: The chlorobenzyl, chlorophenylsulfonyl, and fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Deprotection and Final Coupling: The protecting groups are removed, and the final coupling reaction is carried out under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain steps.

    Temperature and Pressure Control: Reactions are often carried out under specific temperature and pressure conditions to ensure optimal results.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.

    Solvents: Solvents like dichloromethane (DCM), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential therapeutic effects.

    Medicine: Research may focus on its potential as a drug candidate for treating specific diseases.

    Industry: It could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N2-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)glycinamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering a cellular response.

    Pathways: The compound could modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-chlorophenyl)glycinamide
  • N~2~-(2-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)glycinamide
  • N~2~-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N-(3-fluorophenyl)glycinamide

Uniqueness

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)glycinamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)glycinamide

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